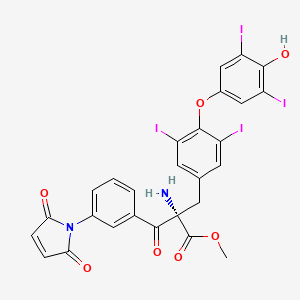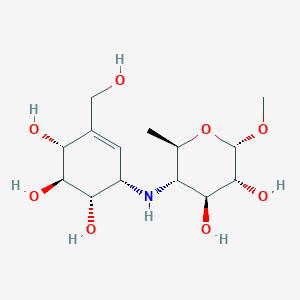
(S)-Ethyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Ethyl 2-methylbutanoate” is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .
Synthesis Analysis
The synthesis of “(S)-Ethyl 2-methylbutanoate” has been achieved by induction of chirality through stereoselective alkylation reaction using non-cross-linked polystyrene (NCPS) supported 2-phenylimino-2-oxazolidine as a chiral auxiliary . This method is efficient, and the chiral auxiliary can be recovered by simple filtration .Molecular Structure Analysis
The molecular structure of “(S)-Ethyl 2-methylbutanoate” consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The ChemSpider ID for this compound is 4934484 .Physical And Chemical Properties Analysis
“(S)-Ethyl 2-methylbutanoate” has a molecular formula of C7H14O2 and a molecular mass of 130.18 . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Wine Aromatics : (S)-Ethyl 2-methylbutanoate significantly contributes to the aroma of wine, particularly in red wines. Its presence, predominantly in the S-enantiomeric form, enhances the perception of fruity aromas, such as green apple and strawberry, in wine matrices (Lytra, Tempère, de Revel, & Barbe, 2014).
Aroma Profiles in Apples : This compound plays a key role in the aroma profile of apples. Studies show that (S)-Ethyl 2-methylbutanoate is a major contributor to the characteristic fruity aroma in different apple varieties (Rowan et al., 1996).
Metabolism in Fruits : Research indicates that (S)-Ethyl 2-methylbutanoate can arise from the metabolism of other compounds in fruits, such as ethyl tiglate, contributing to the complex flavor profiles of fruits like apples (Hauck, Weckerle, & Schwab, 2000).
Impact on Peanut Flavor : The compound has been identified as part of the volatile profile contributing to the fruity fermented flavor in peanuts, demonstrating its significance beyond just fruits (Greene, Sanders, & Drake, 2008).
Enantiomeric Distribution in Beverages : Studies on the enantiomeric distribution of ethyl 2-methylbutanoate and related esters in apple juices and wines have provided insights into the authenticity and quality control of these beverages (König & Schreier, 1999).
Chemical Kinetics : Research on the pyrolysis kinetics of related ethyl esters, including ethyl 3-hydroxy-3-methylbutanoate, contributes to the understanding of the chemical behavior of these compounds under high temperatures (Dominguez et al., 1996).
Chiral Synthesis : The compound has been explored in the context of chiral synthesis and stereochemical control in microbial reductions, which is important for producing optically pure compounds for various applications, including pharmaceuticals (Miya, Kawada, & Sugiyama, 1996).
Safety and Hazards
According to the safety data sheet, “(S)-Ethyl 2-methylbutanoate” is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
ethyl (2S)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBXQFHJMCTLF-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017671 |
Source


|
| Record name | ethyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10307-61-6 |
Source


|
| Record name | (S)-Ethyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10307-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)
